2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
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Description
2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C24H22N4O3S3 and its molecular weight is 510.65. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as thieno[3,4-d]pyrimidin-4(3h)-thione, have been shown to act as photosensitizers for cancer cells . These compounds can be readily incorporated into DNA and RNA .
Mode of Action
The compound likely interacts with its targets by populating a long-lived and reactive triplet state, generating singlet oxygen . This process is efficient and independent of the solvent . The generation of singlet oxygen can lead to oxidative stress in cells, which can cause cell damage or death.
Biochemical Pathways
Oxidative stress can lead to the activation of various signaling pathways, resulting in cell death, especially in cancer cells .
Pharmacokinetics
Similar compounds have been shown to have good traditional drug-like properties . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further to determine their impact on bioavailability.
Result of Action
The compound exhibits high photodynamic efficacy against monolayer melanoma cells and cervical cancer cells, both under normoxic and hypoxic conditions . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
Action Environment
The action of the compound is likely influenced by various environmental factors. For instance, the compound’s ability to generate singlet oxygen is independent of the solvent, suggesting that it could be effective in various biological environments . Additionally, the compound is effective under both normoxic and hypoxic conditions, which are conditions that can vary within different regions of a tumor .
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S3/c1-3-31-16-7-5-15(6-8-16)28-22(30)21-18(10-11-32-21)26-24(28)33-13-20(29)27-23-25-17-9-4-14(2)12-19(17)34-23/h4-9,12H,3,10-11,13H2,1-2H3,(H,25,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTHIAYLZRHFPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=NC5=C(S4)C=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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